molecular formula C13H12N4S B1519847 2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 1177328-03-8

2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No.: B1519847
CAS No.: 1177328-03-8
M. Wt: 256.33 g/mol
InChI Key: DNHCMHKDOYLGDD-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine ( 1177328-03-8 ) is a sophisticated synthetic compound with a molecular formula of C13H12N4S and a molecular weight of 256.33 g/mol . This amine-containing small molecule features a unique hybrid architecture, integrating a 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core scaffold with a 1,3-benzothiazole substituent . This specific molecular framework makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly in the development of novel heterocyclic compounds. The compound is characterized by its SMILES notation: NC1=C(CCC2)C2=NN1C3=NC4=CC=CC=C4S3 . It is offered exclusively for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical as a key building block for the synthesis of more complex molecules, or as a core structural element in the study of protein-ligand interactions, kinase inhibition, and other biological mechanisms. Its defined structure and high purity make it suitable for high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at discovering new bioactive agents.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c14-12-8-4-3-6-9(8)16-17(12)13-15-10-5-1-2-7-11(10)18-13/h1-2,5,7H,3-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHCMHKDOYLGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Condensation Using Polyphosphoric Acid

One documented method involves the reaction of 5,6-diamino-3,3-dimethyl-1,3-dihydro-indol-2-one with tetrahydro-cyclopentapyrazole-3-carboxylic acid in the presence of polyphosphoric acid (PPA) and phosphorus pentoxide under nitrogen atmosphere at elevated temperatures (150 °C) for 6 hours. This promotes cyclization and formation of the fused ring system.

  • After reaction completion, the mixture is quenched with ice water and neutralized to pH 7-8 using aqueous ammonia.
  • Extraction with ethyl acetate, washing, drying over sodium sulfate, and concentration yields the crude product.
  • Final purification is achieved by high-performance liquid chromatography (HPLC).
  • Yield reported: 16% of a light brown solid.
  • Characterization includes mass spectrometry (MS) and proton nuclear magnetic resonance (^1H-NMR).

This method highlights the use of strong acidic media and high temperature to facilitate ring closure and amine incorporation.

Acid-Catalyzed Esterification and Cyclization

Another approach involves the treatment of cyclopenta[c]pyrazole-3-carboxylic acid with sulfuric acid in methanol at 85 °C for 18 hours. This reaction likely forms methyl esters or activates the acid for subsequent cyclization steps.

  • The acidic environment promotes esterification and possibly intramolecular cyclization.
  • This step is crucial for preparing intermediates that can be further functionalized with the benzothiazolyl group.
  • Yield data for this step is approximately 69%, indicating a relatively efficient process under these conditions.

Reaction Conditions and Yields Summary

Step Description Reaction Conditions Yield (%) Notes
Cyclization with polyphosphoric acid and phosphorus pentoxide PPA (5.10 g), P2O5 (190 mg), 150 °C, 6 h 16 Nitrogen atmosphere; purification by HPLC; MS & NMR
Acid-catalyzed esterification/cyclization H2SO4 (5.16 g), MeOH (80 mL), 85 °C, 18 h 69 Sulfuric acid catalysis; promotes ester formation

Analytical Data Supporting Preparation

  • Mass Spectrometry (MS): Confirms molecular weight consistent with the target compound (M = 308.1 Da).
  • [^1H-NMR Spectroscopy](pplx://action/followup): Shows characteristic signals for methyl groups (singlet at δ 1.29 ppm), methylene protons (multiplets between δ 2.52–2.81 ppm), and broad signals for amine protons (δ 6.88–10.23 ppm), confirming the structure and substitution pattern.
  • Chromatography: HPLC purification ensures high purity of the final product.

Additional Notes on Synthetic Accessibility

  • The synthetic accessibility score is reported as 2.28, indicating moderate ease of synthesis.
  • The compound is very soluble in common organic solvents, facilitating purification and handling.
  • The use of strong acids and elevated temperatures requires careful control to avoid decomposition or side reactions.

Summary of Preparation Insights

  • The preparation of 2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine relies heavily on acid-mediated cyclization techniques.
  • Polyphosphoric acid and sulfuric acid are key reagents facilitating ring closure and functional group transformations.
  • Purification by chromatographic methods is essential to isolate the desired compound in pure form.
  • Yields vary depending on reaction conditions, with esterification steps showing higher efficiency compared to the final cyclization step.

This comprehensive review of preparation methods is based on patent documentation and experimental protocols, providing a professional and authoritative guide for researchers aiming to synthesize this compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups within the molecule allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the compound may yield oxidized derivatives, while reduction could produce amines or alcohols

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents targeting diseases such as cancer or infectious diseases.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings. Its chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the context in which the compound is used, but common mechanisms include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The tetrahydrocyclopenta[c]pyrazol-3-amine scaffold is a common feature among analogs, but substituents at the 2-position and modifications to the amine group significantly influence properties:

Compound Name Substituent at 2-Position Molecular Formula Key Features
Target Compound 1,3-Benzothiazol-2-yl C₁₃H₁₂N₄S Benzothiazole enhances π-π stacking and hydrogen bonding .
2-Methyl analog (CAS 877041-43-5) Methyl C₇H₁₁N₃ Simplest alkyl substitution; lower molecular weight (137.18 g/mol) .
2-(3,5-Dichlorophenyl) analog 3,5-Dichlorophenyl C₁₃H₁₂Cl₂N₃ Electron-withdrawing groups increase lipophilicity (LogP ~3.5 estimated) .
2-(4-Bromophenyl) analog (CAS 1420824-40-3) 4-Bromophenyl C₁₂H₁₃BrN₄ Bromine adds steric bulk; molecular weight 293.16 g/mol .
BPN-3783 (Internal Standard) Thiazol-2-amine + pyridinyl groups C₁₉H₂₂N₆OS Used in pharmacokinetic studies due to detectability .

Key Observations :

  • Methyl-substituted analogs (e.g., CAS 877041-43-5) prioritize synthetic simplicity and lower molecular weight, which may enhance bioavailability .

Pharmacological and Physicochemical Properties

Property Target Compound 2-Methyl Analog 2-(3,5-Dichlorophenyl) Analog
Molecular Weight 281.08 g/mol (est.) 137.18 g/mol 267.1 g/mol
Hydrogen Bond Donors 1 (amine) 1 1
LogP (Estimated) ~2.8–3.2 ~1.5 ~3.5
Biological Activity Unknown (predicted kinase/bromodomain inhibition) Used in bromodomain inhibitor synthesis Not reported

Activity Insights :

  • The methyl-substituted analog is a precursor to potent bromodomain inhibitors (e.g., compound 38 in ), suggesting the core structure’s relevance in epigenetic drug discovery.

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a novel pyrazole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N4SC_{12}H_{12}N_4S. Its structure incorporates a benzothiazole moiety and a cyclopentapyrazole framework, which are known to contribute significantly to its biological properties.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The target compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, it demonstrated significant inhibition rates similar to established anti-inflammatory drugs like dexamethasone .

CytokineInhibition (%) at 10 µM
TNF-α85%
IL-676%

Anticancer Activity

Research has indicated that compounds containing the pyrazole scaffold can induce apoptosis in cancer cells. The target compound was tested against various cancer cell lines and exhibited cytotoxic effects that were dose-dependent. Notably, it showed promising results against breast cancer cell lines .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Potential interaction with receptors such as COX enzymes could explain its anti-inflammatory effects.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical applications:

  • Anti-inflammatory Study : A study involving carrageenan-induced edema in rats demonstrated that the target compound significantly reduced inflammation compared to the control group.
  • Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of pyrazole derivatives against resistant bacterial strains, the target compound showed a reduction in infection rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, and how can reaction parameters be systematically optimized?

  • Methodological Answer: Multi-step synthesis typically involves cyclocondensation to form the pyrazole core, followed by benzothiazole ring formation. Key parameters include temperature (e.g., 35°C for cyclopropane coupling ), solvent choice (e.g., DMSO for solubility ), and catalyst selection (e.g., copper(I) bromide for cross-coupling ). Statistical experimental design (e.g., factorial designs) minimizes trials while assessing variables like pH, time, and stoichiometry . Purification often employs column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane ).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use spectroscopic techniques:

  • ¹H/¹³C NMR to confirm proton and carbon environments (e.g., δ 8.87 ppm for pyridinyl protons ).
  • HRMS (ESI) for molecular weight verification (e.g., m/z 215 [M+H]⁺ ).
  • FTIR to identify functional groups (e.g., N-H stretches at ~3298 cm⁻¹ ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Follow OSHA and institutional guidelines:

  • Use fume hoods for synthesis due to volatile reagents (e.g., cesium carbonate ).
  • Wear PPE (gloves, lab coat) to avoid dermal exposure, as benzothiazole derivatives may have unknown toxicity .
  • Store in amber glass vials under inert conditions to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer:

  • Analog Synthesis: Introduce substituents (e.g., fluorine at 2-fluoroethyl positions ) to modulate lipophilicity and binding.
  • Biological Assays: Screen against target enzymes (e.g., kinases) using surface plasmon resonance (SPR) for affinity measurements (KD values) .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with receptors like benzothiazole-binding proteins .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., pH 7.4 buffers, 37°C incubation ).
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
  • Orthogonal Assays: Validate results with complementary techniques (e.g., ITC for thermodynamic binding data vs. SPR kinetics ).

Q. How can computational chemistry guide the optimization of this compound's pharmacokinetic properties?

  • Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to calculate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • QSAR Modeling: Train models on benzothiazole derivatives to correlate substituents (e.g., methoxy groups ) with solubility/bioavailability .

Q. What advanced techniques characterize intermolecular interactions between this compound and biological targets?

  • Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy/entropy (e.g., for enzyme-inhibitor complexes ).
  • X-ray Crystallography: Resolve co-crystal structures to identify key binding motifs (e.g., benzothiazole-π stacking ).

Data Contradiction and Validation

Q. How should researchers address discrepancies in synthetic yields reported across literature?

  • Methodological Answer:

  • Parameter Sensitivity Analysis: Use software like Design-Expert® to identify critical variables (e.g., reaction time vs. catalyst loading ).
  • Replication Studies: Repeat published protocols with strict adherence to reagent purity (e.g., ≥95% ) and equipment calibration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.